rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate
CAS No.: 420794-08-7
Cat. No.: VC11511130
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 420794-08-7 |
|---|---|
| Molecular Formula | C12H23NO3 |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate |
| Standard InChI | InChI=1S/C12H23NO3/c1-8-7-9(5-6-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-,10-/m1/s1 |
| Standard InChI Key | SZVLDQVHEROQDA-OPRDCNLKSA-N |
| Isomeric SMILES | C[C@@H]1C[C@@H](CC[C@H]1O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1CC(CCC1O)NC(=O)OC(C)(C)C |
Introduction
"rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate" is a synthetic organic compound characterized by its complex stereochemical configuration and functional groups. This compound belongs to the class of carbamates, which are widely studied for their applications in medicinal chemistry, agrochemicals, and material sciences.
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate |
| Molecular Formula | C12H23NO3 |
| Molecular Weight | 229.32 g/mol |
| CAS Number | Not explicitly listed in the results |
| Stereochemistry | Racemic mixture with stereocenters at positions 1, 3, and 4 on the cyclohexane ring |
The compound contains a tert-butyl group attached to a carbamate functional group, which is linked to a cyclohexane ring substituted with hydroxy and methyl groups. The stereochemistry of the molecule plays a crucial role in its potential biological activity.
Structural Features
The structure of "rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate" can be described as follows:
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A six-membered cyclohexane ring with three stereogenic centers.
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A hydroxyl (-OH) group at position 4 and a methyl (-CH3) group at position 3.
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A carbamate moiety (-NHCOO-) attached to the cyclohexane ring.
The racemic nature of the compound indicates it contains an equal mixture of two enantiomers (mirror-image isomers).
Synthesis
The synthesis of this compound likely involves:
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Functionalization of a cyclohexane derivative to introduce hydroxy and methyl groups in specific stereochemical configurations.
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Coupling with tert-butyl isocyanate or related reagents to form the carbamate linkage.
Applications
Carbamates like this compound are studied for various reasons:
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Pharmaceuticals: Carbamates often exhibit biological activities such as enzyme inhibition (e.g., acetylcholinesterase inhibitors).
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Agrochemicals: They are used as pesticides or herbicides due to their ability to interfere with biological pathways in pests.
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Material Science: Carbamates can serve as intermediates in polymer synthesis or coatings.
Biological Activity
Although specific data on "rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate" is not available in the provided sources, similar carbamates are known for:
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Enzyme inhibition properties.
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Potential anti-inflammatory or antimicrobial effects.
Further studies would be required to evaluate its pharmacological profile.
Safety and Handling
As with most synthetic organic compounds:
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Handle with appropriate personal protective equipment (PPE).
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Store in a cool, dry place away from incompatible materials.
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Consult safety data sheets (SDS) for detailed information.
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